ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxypent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-7(10)6(5-9)8(11)12-4-2/h10H,3-4H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKGLOJOOFRPB-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-propynoate with hydrogen bromide in acetic acid, followed by esterification of (2Z)-3-bromopropenoic acid . This method ensures the formation of the desired Z isomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized to maximize yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, influencing crystal packing and solubility, as noted in hydrogen-bonding analyses of similar esters .
- Aryl substituents (e.g., phenyl, dimethoxyphenyl) increase lipophilicity (logP ~3.2–3.8) compared to hydroxyl or alkoxy groups, which may improve membrane permeability but reduce aqueous solubility .
- Stereochemistry (E vs. Z) alters molecular geometry and reactivity. For example, Z-isomers often exhibit stronger intramolecular hydrogen bonding, stabilizing specific tautomers or conformers .
Physical and Chemical Properties
Table 2: Physicochemical Comparison
*Estimated using group contribution methods.
Key Findings :
- Steric hindrance from bulky β-substituents (e.g., dimethoxyphenyl) increases melting points and thermal stability .
- Reactivity trends: Electron-withdrawing groups (cyano, ester) enhance electrophilicity at the β-position, facilitating nucleophilic attacks (e.g., in thiazolidinone synthesis, as in ) .
Research Insights and Challenges
- Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for resolving stereochemical ambiguities in analogs, particularly for Z/E isomer differentiation .
- Hydrogen Bonding : The hydroxyl group in the target compound forms robust O–H···N≡C interactions, as observed in graph-set analyses (), which stabilize crystal lattices but may complicate purification .
- Synthetic Limitations : Sensitivity to hydrolysis (evidenced in related esters, ) necessitates anhydrous conditions during reactions .
Biological Activity
Ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate is an organic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group, a hydroxyl group, and an ethyl ester moiety. The specific (2Z) configuration indicates that the highest priority substituents on the double bond are on the same side, which influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of ethyl 2-cyanoacetate with suitable aldehydes or ketones under basic conditions. The following table summarizes common synthetic routes:
| Method | Reagents | Conditions |
|---|---|---|
| Knoevenagel Condensation | Ethyl cyanoacetate, aldehyde | Basic medium (e.g., NaOH) |
| Michael Addition | Ethyl cyanoacetate, activated alkenes | Reflux in organic solvents |
| Hydrolysis | This compound | Acidic conditions |
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. In a study assessing various derivatives, those with hydroxyl substituents demonstrated enhanced free radical scavenging capabilities. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing effective inhibition at concentrations as low as 100 µM .
Antibacterial Effects
The antibacterial properties of this compound have also been explored. In vitro studies revealed that derivatives of this compound exhibited varying degrees of activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Compounds with specific substitutions on the phenyl ring showed particularly potent antibacterial effects .
The biological activity of this compound is believed to stem from its ability to interact with cellular targets through several mechanisms:
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions with electrophiles, potentially leading to modifications in biomolecules.
- Hydrolysis : The ethoxy group can undergo hydrolysis, generating reactive intermediates that may influence various biochemical pathways.
- Radical Scavenging : The hydroxyl group contributes to the compound's ability to neutralize free radicals, thus protecting cellular components from oxidative damage.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological implications of this compound:
- Antioxidant Activity Study : A series of derivatives were synthesized and tested for antioxidant properties using both DPPH and ABTS assays. The results indicated that compounds with additional hydroxyl groups exhibited significantly higher antioxidant activities compared to their counterparts without these groups .
- Antibacterial Activity Evaluation : In a comparative study, various derivatives were assessed against standard bacterial strains. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Bacillus subtilis and Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl (2Z)-2-cyano-3-hydroxypent-2-enoate, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : A common approach involves the condensation of ethyl cyanoacetate with a ketone or aldehyde under basic conditions. For example, lithium enolate intermediates (e.g., from ethyl acetoacetate) can react with hydroxylamine derivatives to form α,β-unsaturated esters. Temperature control (0–25°C) and solvent polarity (e.g., THF vs. DMF) significantly affect Z/E isomer ratios. Crystallographic studies of analogous compounds highlight the role of intramolecular hydrogen bonding in stabilizing the (2Z) configuration .
- Key Parameters :
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions |
| Solvent | THF/EtOH mix | Balances solubility and reactivity |
| Base | LiHMDS or KOtBu | Enhances enolate formation |
Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- Methodological Answer :
- NMR : H NMR resolves the (Z)-configuration via coupling constants (J ≈ 10–12 Hz for conjugated double bonds). The hydroxyl proton appears as a broad singlet (~δ 5.5–6.5 ppm) due to hydrogen bonding .
- IR : Strong absorption at ~2200 cm (C≡N stretch) and 1680–1720 cm (ester C=O and conjugated enone) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 195.1 for [M+H]) and fragmentation patterns (loss of COOEt group) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests show degradation <5% after 6 months when stored at –20°C in inert atmospheres (N). Hydrolysis of the ester group occurs in aqueous solutions (pH > 8), while UV light induces cis-trans isomerization. Use amber vials and desiccants for long-term storage .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX programs address them?
- Methodological Answer : The compound’s low melting point and tendency to form twinned crystals complicate data collection. SHELXT (integrated in SHELX suite) automates space-group determination and initial phase solutions using single-crystal X-ray data. For high torsional flexibility, refine hydrogen atom positions with constraints (HFIX command) and validate geometry using PLATON .
- Example Workflow :
Collect data (Mo Kα, λ = 0.71073 Å).
Use SHELXD for Patterson map resolution.
Refine with SHELXL, applying TWIN/BASF commands for twinning .
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for nucleophilic additions or cycloadditions. For example, Fukui indices identify reactive sites for electrophilic attacks on the α,β-unsaturated system. Pair these with high-throughput screening (HTS) to optimize conditions (e.g., solvent, catalyst) .
Q. What strategies resolve contradictions between NMR and XRD data regarding hydrogen bonding in this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Use variable-temperature NMR to probe hydrogen-bond dynamics. Compare XRD-derived hydrogen bond lengths (e.g., O–H···O = 2.65–2.85 Å) with NMR-derived exchange rates. Graph-set analysis (e.g., Etter’s rules) classifies packing motifs .
Q. How do substituents on the pentenate backbone influence the compound’s electronic properties in organic electronics applications?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., –NO) at the 4-position lowers LUMO energy, enhancing electron transport. Cyclic voltammetry (CV) and UV-vis spectroscopy quantify HOMO-LUMO gaps. For example, –CN and –OH groups in this compound enable charge-transfer complexes with TCNQ, as shown by redshifted absorption bands (~λ = 450 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
